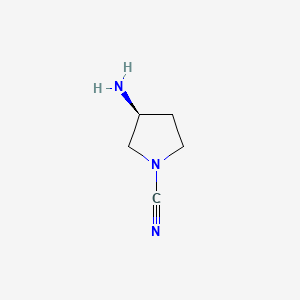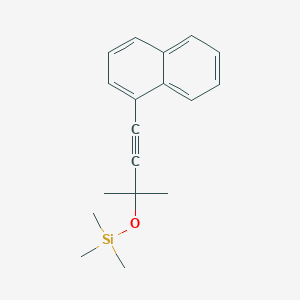
(S)-5-methyl-2-(pyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-methyl-2-(pyrrolidin-2-yl)pyridine typically involves the reduction of nicotine or its derivatives. One common method is the catalytic hydrogenation of nicotine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas . The reaction conditions usually involve moderate temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production . The purity of the final product is often enhanced through recrystallization and chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Further reduction can lead to the formation of more reduced pyrrolidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed.
Major Products
The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and substituted pyridine compounds .
Aplicaciones Científicas De Investigación
(S)-5-methyl-2-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various alkaloids and complex organic molecules.
Medicine: It has potential therapeutic applications in treating nicotine addiction and related disorders.
Industry: It is used in the production of insecticides and other agrochemicals due to its biological activity.
Mecanismo De Acción
The compound exerts its effects primarily by acting as an agonist at nicotinic acetylcholine receptors. These receptors are involved in neurotransmission and play a crucial role in the central nervous system. By binding to these receptors, (S)-5-methyl-2-(pyrrolidin-2-yl)pyridine can modulate synaptic transmission and influence various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Nicotine: Structurally similar but contains a methyl group on the pyrrolidine nitrogen.
Anatabine: Another pyridine alkaloid with a similar structure but different biological activity.
Cotinine: A metabolite of nicotine with distinct pharmacological properties.
Uniqueness
(S)-5-methyl-2-(pyrrolidin-2-yl)pyridine is unique due to its specific interaction with nicotinic acetylcholine receptors and its role in nicotine metabolism. Its lack of a methyl group on the pyrrolidine nitrogen differentiates it from nicotine and contributes to its distinct biological activity .
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
5-methyl-2-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-10(12-7-8)9-3-2-6-11-9/h4-5,7,9,11H,2-3,6H2,1H3/t9-/m0/s1 |
Clave InChI |
XYMBPXORZZSXBP-VIFPVBQESA-N |
SMILES isomérico |
CC1=CN=C(C=C1)[C@@H]2CCCN2 |
SMILES canónico |
CC1=CN=C(C=C1)C2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


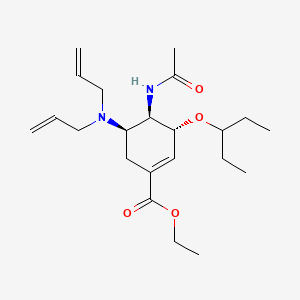

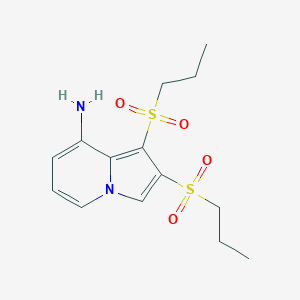
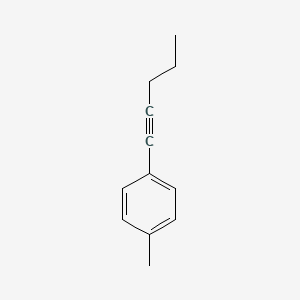
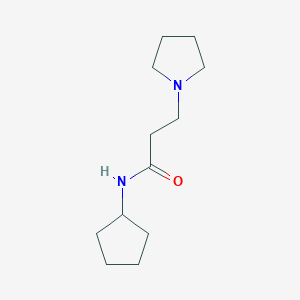

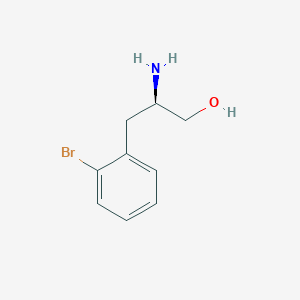
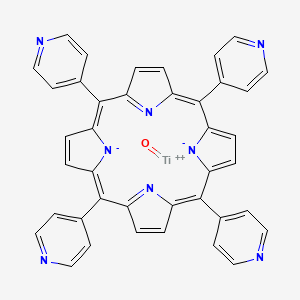
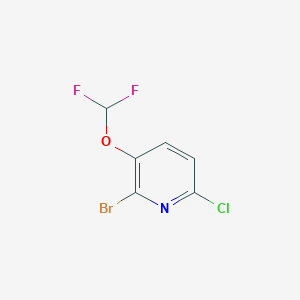
![tert-Butyl 4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B14894151.png)
![3-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoic acid](/img/structure/B14894152.png)
![tert-Butyl ((1S,4R,5R)-2-azabicyclo[3.2.1]octan-4-yl)carbamate](/img/structure/B14894156.png)
